Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate
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Overview
Description
Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate: is an organic compound with the molecular formula C15H19NO4 It is a derivative of piperidine, a six-membered nitrogen-containing heterocycle, and features a methoxybenzoyl group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidine-4-carboxylic acid and 4-methoxybenzoyl chloride.
Reaction Steps:
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction of the carbonyl group in the benzoyl moiety can yield alcohol derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
Chemistry:
- Used as a reactant in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology:
- Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a precursor in the synthesis of drug candidates targeting neurological disorders.
Industry:
Mechanism of Action
The mechanism of action of Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways involved in cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
- Methyl 1-Benzyl-4-(phenylamino)piperidine-4-carboxylate
- Methyl piperidine-4-carboxylate
Comparison:
- Methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate is unique due to the presence of the methoxybenzoyl group, which imparts distinct chemical and biological properties.
- Methyl 1-Benzyl-4-(phenylamino)piperidine-4-carboxylate features a benzyl and phenylamino group, leading to different reactivity and applications.
- Methyl piperidine-4-carboxylate lacks the benzoyl group, making it less complex and with different chemical behavior .
Properties
IUPAC Name |
methyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO4/c1-19-13-5-3-11(4-6-13)14(17)16-9-7-12(8-10-16)15(18)20-2/h3-6,12H,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEVNGWLJHRGSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501221698 |
Source
|
Record name | Methyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303994-55-0 |
Source
|
Record name | Methyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=303994-55-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501221698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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